molecular formula C28H40N6O11 B1143114 Ac-VEID-pNA, Colorimetric Substrate CAS No. 189684-54-6

Ac-VEID-pNA, Colorimetric Substrate

Cat. No. B1143114
CAS RN: 189684-54-6
M. Wt: 636.65
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-VEID-pNA is a colorimetric substrate used in research, particularly in the field of neurology . It is used for caspase-6 and related cysteine proteases that recognize the amino acid sequence VEID . The substrate is based on the lamin A site of cleavage .


Molecular Structure Analysis

The molecular formula of Ac-VEID-pNA is C28H40N6O11 . It has a molecular weight of 636.65 . The structure contains a total of 61 bonds, including 33 non-H bonds, 13 multiple bonds, 14 rotatable bonds, 7 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 3 aliphatic secondary amides, 1 aliphatic aldehyde, 1 aromatic nitro group, and 1 hydroxyl group .


Chemical Reactions Analysis

The substrate is cleaved by caspase-6, resulting in the release of pNA (p-nitroaniline), which can be detected by its absorbance at 405nm . The Km value is 30µM and the Kcat/Km value is 168,000 M-1sec-1 .


Physical And Chemical Properties Analysis

Ac-VEID-pNA is a neat product with a molecular weight of 636.65 and a molecular formula of C28H40N6O11 . It is typically stored at +4°C room temperature .

Scientific Research Applications

Caspase-6 Activity Measurement

Ac-VEID-pNA is a colorimetric substrate for caspase-6 . During apoptosis, caspase-6 cleaves the substrate and releases pNA . The caspase activity can be calculated by the spectrophotometric detection of pNA at 405nm .

Apoptotic Cell Lysate Analysis

Ac-VEID-pNA can be used to identify and quantify caspase-6 activity in apoptotic cell lysates . This can help researchers understand the role of caspase-6 in apoptosis and potentially develop therapeutic strategies for diseases associated with apoptosis.

3. Study of Events Downstream of Caspase-6 Activation Ac-VEID-pNA can be used to study events downstream of caspase-6 activation . This can provide insights into the molecular mechanisms of apoptosis and the role of caspase-6 in this process.

Protein Biochemistry

Ac-VEID-pNA is used in protein biochemistry for the study of protein conjugation and labeling . It can help researchers understand the role of caspase-6 in protein degradation during apoptosis.

Cysteine Protease Activity Measurement

Ac-VEID-pNA is also a substrate for other similar cysteine proteases . It can be used to measure the activity of these proteases, providing insights into their roles in various biological processes.

Mechanism of Action

The mechanism of action of Ac-VEID-pNA involves its recognition and cleavage by caspase-6 and related cysteine proteases. The sequence of Ac-VEID-pNA is based on the lamin A site of cleavage . When cleaved by a caspase, it releases pNA, which can be detected by its absorbance at 405nm .

properties

IUPAC Name

3-[[3-methyl-2-(5-oxopentanoylamino)pentanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O8/c1-3-13(2)19(24-17(27)6-4-5-11-26)21(31)23-16(12-18(28)29)20(30)22-14-7-9-15(10-8-14)25(32)33/h7-11,13,16,19H,3-6,12H2,1-2H3,(H,22,30)(H,23,31)(H,24,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYVDLDOLYARPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50849587
Record name N-(5-Oxopentanoyl)isoleucyl-N-(4-nitrophenyl)-alpha-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-VEID-PNA

CAS RN

189684-54-6
Record name N-(5-Oxopentanoyl)isoleucyl-N-(4-nitrophenyl)-alpha-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ac-VEID-pNA, Colorimetric Substrate
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Ac-VEID-pNA, Colorimetric Substrate

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